molecular formula C6H2BrCl2NO2 B1282394 1-Bromo-4,5-dichloro-2-nitrobenzene CAS No. 93361-94-5

1-Bromo-4,5-dichloro-2-nitrobenzene

Cat. No.: B1282394
CAS No.: 93361-94-5
M. Wt: 270.89 g/mol
InChI Key: NDJFXRVGCQJCSF-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It is advised to avoid heat, flames, and sparks .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4,5-dichloro-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and is involved in various biochemical processes.

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving benzene derivatives. The electrophilic aromatic substitution reaction alters the structure of the benzene ring, which can lead to changes in the downstream effects of the biochemical pathways in which these molecules are involved .

Pharmacokinetics

Given its molecular structure, it is likely to have low water solubility, which could impact its bioavailability .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the properties of the target molecule, potentially altering its function in biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the electrophilic aromatic substitution reaction . Additionally, the compound’s stability and efficacy can be affected by temperature and storage conditions .

Chemical Reactions Analysis

1-Bromo-4,5-dichloro-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Properties

IUPAC Name

1-bromo-4,5-dichloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJFXRVGCQJCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80524310
Record name 1-Bromo-4,5-dichloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93361-94-5
Record name 1-Bromo-4,5-dichloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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